molecular formula C6H13NO2 B556073 D-Alloisoleucine CAS No. 1509-35-9

D-Alloisoleucine

Cat. No. B556073
CAS RN: 1509-35-9
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-CRCLSJGQSA-N
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Description

D-Alloisoleucine is an amino acid with the formula CH3CH2CH(CH3)CH(NH2)CO2H . It exists as two enantiomers, of which the L derivative occurs naturally . The CAS Number is 1509-35-9 and the EC Number is 216-143-9 .


Synthesis Analysis

The synthesis of D-Alloisoleucine involves the stereospecific inversion of configuration of the C-2 stereogenic carbon of L-isoleucine . The linear formula is CH3CH2CH(CH3)CH(NH2)CO2H .


Molecular Structure Analysis

D-Alloisoleucine has a molecular formula of CHNO, an average mass of 131.173 Da, and a Monoisotopic mass of 131.094635 Da . It has two defined stereocentres .


Chemical Reactions Analysis

A simple 1H and 13C NMR spectrometric analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .


Physical And Chemical Properties Analysis

D-Alloisoleucine has a density of 1.0±0.1 g/cm3, a boiling point of 225.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 50.9±6.0 kJ/mol, a flash point of 90.3±22.6 °C, and an index of refraction of 1.463 .

Scientific Research Applications

Application in Metabolomics and Proteomics

  • Field : Metabolomics and Proteomics
  • Summary of Application : D-Alloisoleucine, along with L-leucine and L-isoleucine, are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics . Their discrimination can be problematic due to their isomeric nature .
  • Methods of Application : Collision induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies to identify spontaneous and sequential fragmentation processes . The CID collision energy was set in the range from 0 to 25 eV and spectra recorded in the range from 20 to 150 m/z at a resolution of approximately 30,000 .
  • Results : The study demonstrates that the three structural isomers can be distinguished by their CID MS/MS spectra .

Synthesis from L-Isoleucine

  • Field : Organic Chemistry
  • Summary of Application : D-Alloisoleucine can be synthesized from L-isoleucine .
  • Methods of Application : The synthesis involves the stereospecific inversion of configuration of the C-2 stereogenic carbon of L-isoleucine .
  • Results : The study provides a method for the synthesis of D-Alloisoleucine from L-isoleucine .

Application in Metabolomics and Proteomics

  • Field : Metabolomics and Proteomics
  • Summary of Application : D-Alloisoleucine, along with L-leucine and L-isoleucine, are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics . Their discrimination can be problematic due to their isomeric nature .
  • Methods of Application : Collision induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies to identify spontaneous and sequential fragmentation processes . The CID collision energy was set in the range from 0 to 25 eV and spectra recorded in the range from 20 to 150 m/z at a resolution of approximately 30,000 .
  • Results : The study demonstrates that the three structural isomers can be distinguished by their CID MS/MS spectra .

Synthesis from L-Isoleucine

  • Field : Organic Chemistry
  • Summary of Application : D-Alloisoleucine can be synthesized from L-isoleucine .
  • Methods of Application : The synthesis involves the stereospecific inversion of configuration of the C-2 stereogenic carbon of L-isoleucine .
  • Results : The study provides a method for the synthesis of D-Alloisoleucine from L-isoleucine .

Application in Metabolomics and Proteomics

  • Field : Metabolomics and Proteomics
  • Summary of Application : D-Alloisoleucine, along with L-leucine and L-isoleucine, are essential to many vital biological processes and are therefore of interest to the fields of metabolomics and proteomics . Their discrimination can be problematic due to their isomeric nature .
  • Methods of Application : Collision induced dissociation (CID) tandem mass spectra (MS/MS) of all three amino acids were collected under a range of different collision energies to identify spontaneous and sequential fragmentation processes . The CID collision energy was set in the range from 0 to 25 eV and spectra recorded in the range from 20 to 150 m/z at a resolution of approximately 30,000 .
  • Results : The study demonstrates that the three structural isomers can be distinguished by their CID MS/MS spectra .

Synthesis from L-Isoleucine

  • Field : Organic Chemistry
  • Summary of Application : D-Alloisoleucine can be synthesized from L-isoleucine .
  • Methods of Application : The synthesis involves the stereospecific inversion of configuration of the C-2 stereogenic carbon of L-isoleucine .
  • Results : The study provides a method for the synthesis of D-Alloisoleucine from L-isoleucine .

Safety And Hazards

D-Alloisoleucine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R,3S)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019590
Record name D-Alloisoleucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Alloisoleucine

CAS RN

1509-35-9, 443-79-8, 3107-04-8
Record name D-Alloisoleucine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloisoleucine, D-
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Record name D-Alloisoleucine
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Record name DL-allo-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-D-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-L-isoleucine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOISOLEUCINE, D-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Alloisoleucine
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Reactant of Route 3
D-Alloisoleucine
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D-Alloisoleucine
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Reactant of Route 6
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Citations

For This Compound
1,440
Citations
H Noda, K Sakai, H Murakami - Tetrahedron: Asymmetry, 2002 - Elsevier
… d-Alloisoleucine (d-aIle) is a well-known stereoisomer of l-isoleucine (l-Ile) and seems to have a potentially … d-Alloisoleucine is available only as reagents in 100 mg to 1 g packages. …
Number of citations: 17 www.sciencedirect.com
P Lloyd-Williams, P Monerris, I Gonzalez… - Journal of the …, 1994 - pubs.rsc.org
… of L-isoleucine and D-alloisoleucine, which was resolved … D-alloisoleucine was synthesized from (S) -2-methylbutan- 1 -01 and was again resolved enzymically. The D-alloisoleucine …
Number of citations: 27 pubs.rsc.org
G Mignogna, M Simmaco, G Kreil, D Barra - The EMBO journal, 1993 - embopress.org
… D-alloisoleucine in the second position (data not shown). The whole ofthese results clearly shows that these peptides contain one residue of D-alloisoleucine at … contain D-alloisoleucine …
Number of citations: 162 www.embopress.org
GP Lorenzi, T Paganetti - Journal of the American Chemical …, 1977 - ACS Publications
… We checked the optical purities and found that L-isoleucine was practically 100% pure, and D-alloisoleucine contained less than 3% of combined enantiomeric and …
Number of citations: 14 pubs.acs.org
N Niccolai, MP Miles, SP Hehir… - Journal of the American …, 1980 - ACS Publications
… The applicability of this discussion to D-alloisoleucine, a complex amino acid found in … All these conclusions agree with the conformations found in /V-acetyl-D-alloisoleucine crystals,3 …
Number of citations: 2 pubs.acs.org
DA Evans, Y Aye, J Wu - Organic Letters, 2006 - ACS Publications
… Because of its medicinal importance, d-alloisoleucine was identified as a relevant synthesis … mediated catalytic enantio- and diastereoselective route to d-alloisoleucine as well as its C(3…
Number of citations: 66 pubs.acs.org
T Yajima, K Mason, E Katz - Antimicrobial Agents and …, 1976 - Am Soc Microbiol
… The formation of D-valine, D-alloisoleucine, and D-isoleucine has been … for D-alloisoleucine synthesis, and our present results confirm these observations. The role of D-alloisoleucine …
Number of citations: 8 journals.asm.org
KI Varughese, R Srinivasan - Journal of Crystal and Molecular Structure, 1975 - Springer
The crystal structure of D-alloisoleucine has been determined using three-dimensional photographic data. The crystals are monoclinic:P2 1 ,Z= 4,a= 9.76 ,b= 5.33 Å,c=14.26 Å and β = …
Number of citations: 8 link.springer.com
U Widmer, GP Lorenzi, P Pino - … : Original Research on …, 1979 - Wiley Online Library
The conventionally protected oligopeptides of the two homologous series Boc‐(L‐Ile) n ‐OMe and Boc‐(D‐aIle) n ‐OMe (n = 2–6) were synthesized in a standard stepwise fashion and …
Number of citations: 23 onlinelibrary.wiley.com
T Yajima, T Horikawa, N Takeda, E Takemura… - Tetrahedron …, 2008 - Elsevier
d-Alloisoleucine was obtained from l-isoleucine by acetylation and epimerization by acetic anhydride followed by separation of the diastereoisomeric ammonium salts using the …
Number of citations: 10 www.sciencedirect.com

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